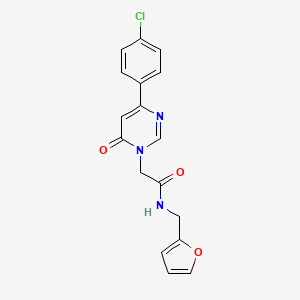

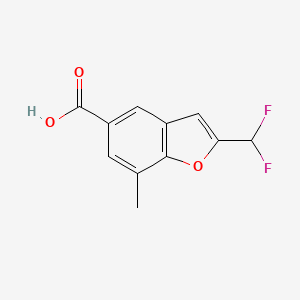

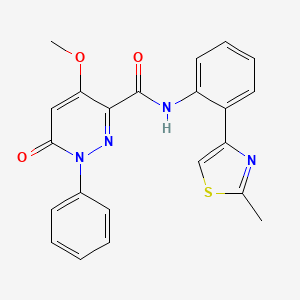

3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzamides. It is widely used in scientific research to study its mechanism of action and biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Mechanofluorochromic Properties

The study of derivatives similar to "3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide" reveals their potential in mechanofluorochromic applications. These compounds exhibit different optical properties due to distinct stacking modes, leading to applications in luminescent materials and sensors. For example, certain derivatives have been shown to undergo fluorescence switching, which is a desirable property for developing responsive materials (Qing‐bao Song et al., 2015).

Supramolecular Chemistry

Compounds with similar structural motifs to "3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide" have been investigated for their role in forming supramolecular structures. These structures are based on π-stacking surrounded by hydrogen bonding networks, suggesting applications in molecular self-assembly and the design of novel supramolecular materials (M. Lightfoot et al., 1999).

Photochromic Systems

Research on compounds containing thiophene and maleimide derivatives, similar to the core structure of "3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide," has shown potential in developing thermally irreversible photochromic systems. These systems have applications in molecular switches and data storage due to their ability to undergo reversible photocyclization, affecting their absorption bands and reactivities based on the substitution position of the thiophene ring (K. Uchida et al., 1998).

Synthesis of Heterocyclic Compounds

The reactivity of compounds with cyano and thiophenyl groups has been utilized in the synthesis of various heterocyclic compounds, offering a broad range of applications in pharmaceuticals and agrochemicals. For instance, reactions involving thiophene derivatives have led to the development of thieno[2,3-d]pyrimidine derivatives, which have shown significant biological activity (F. M. Abdelrazek et al., 2008).

Molecular Structural Analysis

Research involving molecular structural analysis of similar benzamide derivatives highlights their potential in understanding molecular interactions, which can be crucial for designing compounds with targeted properties. Such studies often employ techniques like X-ray diffraction and DFT calculations to elucidate the structure-activity relationships, paving the way for the development of novel materials with specific functionalities (S. Demir et al., 2015).

Propiedades

IUPAC Name |

3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-20-7-6-18(11-14-5-8-21-12-14)16(19)15-4-2-3-13(9-15)10-17/h2-5,8-9,12H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBPPMRDKITHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

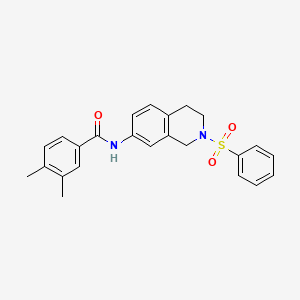

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2945376.png)

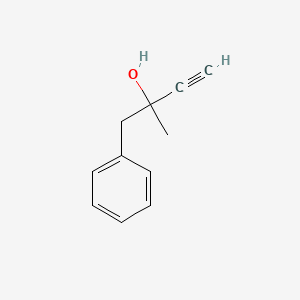

![2-chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2945389.png)

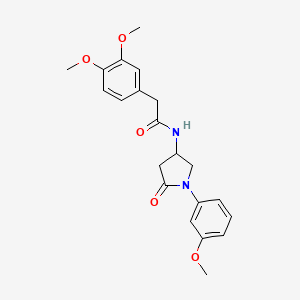

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone](/img/structure/B2945393.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2945395.png)

![3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2945397.png)